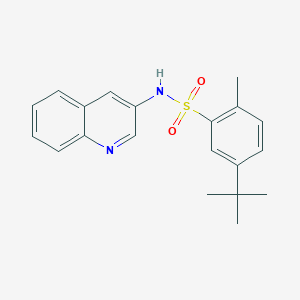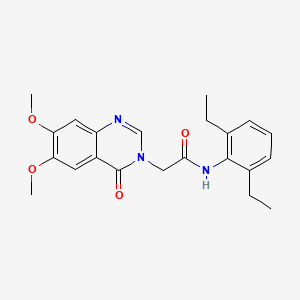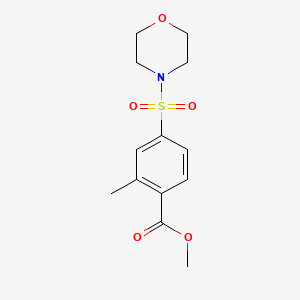
5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of phenylquinolines. These compounds are characterized by a quinoline moiety substituted with a phenyl group.
Preparation Methods
The synthesis of 5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. One such target is the mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
5-tert-butyl-2-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide. These compounds share similar structural features but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O2S/c1-14-9-10-16(20(2,3)4)12-19(14)25(23,24)22-17-11-15-7-5-6-8-18(15)21-13-17/h5-13,22H,1-4H3 |
InChI Key |
QGGSDHXUCXLWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine](/img/structure/B12188451.png)

![2-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12188461.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12188467.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B12188469.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B12188475.png)
![N-(4-bromophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12188480.png)
![4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}benzamide](/img/structure/B12188481.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B12188487.png)
![6-{[(Phenylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B12188490.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12188499.png)

![2'-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12188524.png)
![N-(3-chloro-4-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12188541.png)
